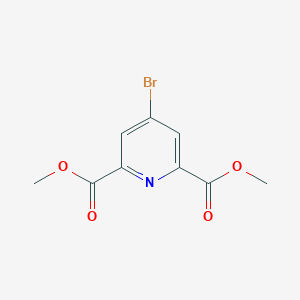

Dimethyl 4-bromopyridine-2,6-dicarboxylate

Descripción general

Descripción

Dimethyl 4-bromopyridine-2,6-dicarboxylate (CAS: 162102-79-6; molecular formula: C₉H₈BrNO₄; molecular weight: 274.07 g/mol) is a brominated pyridine dicarboxylate ester. It serves as a versatile intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for pharmaceutical and agrochemical applications . The compound is synthesized via bromination of dimethyl 4-hydroxypyridine-2,6-dicarboxylate using tetrabutylammonium bromide (TBAB) and phosphorus pentoxide (P₂O₅) under reflux conditions, achieving a high yield of 92% . Its structure is confirmed by ¹H NMR, ESI-MS, and chromatographic purity analysis .

Métodos De Preparación

Dimethyl 4-bromopyridine-2,6-dicarboxylate can be synthesized through several methods. One common synthetic route involves the bromination of chelidamic acid monohydrate using phosphorus pentabromide (PBr5) in a dry Schlenk tube equipped with a reflux condenser. The reaction is carried out under a nitrogen atmosphere at 120°C . After the reaction, the mixture is cooled to 0°C to obtain the desired product.

Análisis De Reacciones Químicas

Dimethyl 4-bromopyridine-2,6-dicarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

DMPyBr is recognized for its reactive bromo-pyridine core, which makes it an excellent precursor for synthesizing various organic molecules. Its structure allows for multiple substitution reactions, making it a versatile building block in organic synthesis.

Applications in Organic Synthesis

DMPyBr serves as a key intermediate in the synthesis of various biologically active compounds. Its derivatives have shown potential antimicrobial properties, indicating applications in pharmaceuticals.

Case Study: Synthesis of N-Heterocyclic Carbenes

A study published in the journal "Molecules" explored the use of DMPyBr in synthesizing halogenated N-heterocyclic carbenes. These carbenes are crucial as catalysts in numerous organic reactions, highlighting DMPyBr's utility in catalysis and synthetic chemistry.

Medicinal Chemistry Applications

DMPyBr has been investigated for its role in developing inhibitors against metallo-β-lactamases (MBLs), particularly New Delhi Metallo-β-lactamase-1 (NDM-1). This enzyme poses a significant threat to the efficacy of β-lactam antibiotics.

Case Study: Inhibitors of NDM-1

Research indicates that derivatives of DMPyBr can inhibit NDM-1 effectively. A focused library synthesized from DMPyBr showed promising results with an IC50 value of approximately 80 nM against NDM-1, demonstrating its potential as a lead compound in antibiotic resistance research .

Mecanismo De Acción

The mechanism of action of dimethyl 4-bromopyridine-2,6-dicarboxylate depends on its specific applicationThese interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituted Pyridine Dicarboxylates

The following table compares dimethyl 4-bromopyridine-2,6-dicarboxylate with analogous compounds differing in the 4-position substituent:

Reactivity and Functionalization

- Bromine vs. Chlorine Substituents : The bromine atom in this compound enhances its utility in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) due to its superior leaving-group ability compared to chlorine . For example, it reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to yield biaryl derivatives with yields up to 95% .

- Hydroxyl and Methoxy Derivatives : The hydroxyl group in dimethyl 4-hydroxypyridine-2,6-dicarboxylate allows further functionalization (e.g., bromination, alkylation), while the methoxy derivative exhibits greater stability and electron-donating effects, influencing ligand-metal interactions in coordination complexes .

- Alkoxy-Substituted Derivatives : Compounds like dimethyl 4-(pent-4-yn-1-yloxy)pyridine-2,6-dicarboxylate are tailored for click chemistry, enabling rapid assembly of fluorescent probes or drug conjugates .

Actividad Biológica

Dimethyl 4-bromopyridine-2,6-dicarboxylate (DMPyBr) is a pyridine derivative with significant potential in various biological applications. Its structure, featuring a bromine atom at the 4-position and two carboxylate groups at the 2 and 6 positions, contributes to its chemical reactivity and biological activities. The molecular formula of DMPyBr is C₉H₈BrN₄O₄, with a molecular weight of 274.07 g/mol.

Antimicrobial Properties

Research indicates that derivatives of pyridine dicarboxylates, including DMPyBr, exhibit notable antimicrobial activity . This suggests potential applications in pharmaceuticals, particularly as agents against resistant bacterial strains. For example, studies have demonstrated that DMPyBr can act as an inhibitor of New Delhi metallo-β-lactamase (NDM-1), an enzyme responsible for antibiotic resistance in pathogens like Escherichia coli and Klebsiella pneumoniae .

Case Study: Inhibition of NDM-1

In a study focusing on dipicolinic acid derivatives, DMPyBr was synthesized and evaluated for its ability to inhibit NDM-1. The compound demonstrated an IC50 value of 80 nM, indicating strong inhibitory potential against this metalloenzyme. When co-administered with imipenem, a commonly used antibiotic, the minimum inhibitory concentration (MIC) against resistant strains was significantly reduced, highlighting its potential as an adjunct therapy in treating resistant infections .

The mechanism of action for DMPyBr involves its interaction with metal ions in the active site of NDM-1. It forms a stable ternary complex with zinc ions, which is crucial for the enzyme's activity. This interaction disrupts the enzyme's function, thereby restoring the efficacy of β-lactam antibiotics .

Other Biological Activities

Beyond its antimicrobial properties, DMPyBr has been explored for other biological activities:

- Anticancer Activity : Preliminary studies suggest that pyridine derivatives may exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms remain under investigation but may involve apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : DMPyBr has shown promise in inhibiting various enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

Synthesis Methods

DMPyBr can be synthesized through several methods. A common approach involves the bromination of 4-hydroxypyridine-2,6-dicarboxylic acid diethylester using phosphorus pentabromide followed by treatment with methanol to yield the dimethyl ester . This method provides a high yield and allows for further modifications to enhance biological activity.

Synthetic Route Example

| Step | Reagent | Conditions | Yield |

|---|---|---|---|

| 1 | 4-Hydroxypyridine-2,6-dicarboxylic acid diethylester | Phosphorus pentabromide | High |

| 2 | Methanol | Reflux | High |

Comparative Analysis with Similar Compounds

DMPyBr shares structural similarities with other pyridine derivatives. Below is a comparison highlighting its unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Dicarboxylate Ester | Bromine enhances reactivity |

| Diethyl 4-bromopyridine-2,6-dicarboxylate | Dicarboxylate Ester | Ethyl groups instead of methyl |

| Dimethyl 4-chloropyridine-2,6-dicarboxylate | Dicarboxylate Ester | Chlorine instead of bromine |

The presence of bromine in DMPyBr enhances its reactivity compared to non-halogenated counterparts, making it particularly valuable in both synthetic organic chemistry and medicinal applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Dimethyl 4-bromopyridine-2,6-dicarboxylate, and how do reaction conditions influence yield?

this compound is typically synthesized via bromination of dimethyl pyridine-2,6-dicarboxylate precursors. A common method involves electrophilic aromatic substitution, where bromine or a brominating agent (e.g., N-bromosuccinimide) is introduced under controlled temperatures (e.g., 0–25°C) in a polar aprotic solvent like dichloromethane or DMF . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 substrate-to-brominating agent) and inert atmospheres to minimize side reactions. Evidence from analogous chloro derivatives (e.g., dimethyl 4-chloropyridine-2,6-dicarboxylate) suggests that prolonged reaction times (>12 hours) reduce purity due to di-brominated byproducts .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm regioselectivity of bromination (e.g., absence of para-substituted byproducts) and ester group integrity. For example, the methyl ester protons resonate at δ ~3.9–4.1 ppm in DMSO-d6 .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (274.07 g/mol) and isotopic patterns consistent with bromine (1:1 ratio for Br and Br) .

- X-ray Crystallography : Single-crystal studies (e.g., CCDC-deposited data) reveal planar pyridine rings and dihedral angles between ester groups, critical for understanding steric effects in downstream reactions .

Q. How does solubility impact experimental design in cross-coupling reactions?

The compound exhibits limited aqueous solubility but dissolves in polar aprotic solvents (e.g., DMF, THF). For Suzuki-Miyaura couplings, DMF/water mixtures (9:1 v/v) are optimal for dispersing Pd catalysts while maintaining substrate stability. Poor solubility in ethers or alkanes necessitates pre-dissolution steps to avoid heterogeneous reaction conditions, which can reduce coupling efficiency .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data on dihydropyridine derivatives inform structural analysis of this compound?

Discrepancies between NMR and X-ray data (e.g., in dihydropyridine analogs) often arise from dynamic effects like ring puckering or ester group rotation. For this compound, variable-temperature NMR ( to ) can resolve conformational averaging, while DFT calculations (B3LYP/6-31G*) model static crystallographic geometries . Cross-validating these methods ensures accurate assignment of regioisomeric byproducts.

Q. What strategies mitigate competing side reactions during functionalization at the 4-bromo position?

Competing nucleophilic aromatic substitution (SNAr) and elimination pathways are common. To favor SNAr:

- Use electron-deficient catalysts (e.g., CuI in Ullmann couplings) to stabilize transition states.

- Employ bulky ligands (e.g., Xantphos) to suppress β-hydride elimination in Pd-mediated reactions .

Evidence from chloro analogs shows that microwave-assisted heating (100–120°C, 30 min) improves selectivity for mono-substituted products by accelerating desired pathways .

Q. How do steric and electronic effects of the 4-bromo group influence reactivity in heterocyclic annulation?

Q. What methodologies resolve contradictions in reported melting points and thermal stability?

Literature reports vary for melting points (e.g., 139–144°C for chloro analogs vs. 223–225°C for brominated imidazopyridines). Differential scanning calorimetry (DSC) under nitrogen identifies decomposition thresholds (e.g., >200°C for ester cleavage). Recrystallization from ethanol/water (1:3) improves purity and consistency, as impurities like residual succinimide lower observed melting points .

Q. Methodological Challenges and Solutions

Q. How can researchers optimize chromatographic separation of regioisomeric byproducts?

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) effectively resolves brominated regioisomers. For TLC, silica gel with ethyl acetate/hexane (3:7) provides Rf ~0.4–0.5 for the target compound. Preparative column chromatography using gradient elution (5–20% ethyl acetate in hexane) minimizes co-elution of di-brominated contaminants .

Q. What spectroscopic signatures distinguish degradation products during long-term storage?

Hydrolysis of ester groups produces 4-bromopyridine-2,6-dicarboxylic acid, detectable via IR (broad O-H stretch at 2500–3000 cm) and LC-MS (m/z 230.97 for [M−COOCH3]). Storage under inert atmospheres (argon) at −20°C prevents hydrolysis, while amber vials reduce photodegradation .

Q. How do solvent polarity and additives influence catalytic efficiency in C–C bond formations?

In Heck reactions, DMF enhances Pd(0) solubility but can coordinate to catalysts, reducing activity. Adding TBAB (tetrabutylammonium bromide) as a phase-transfer agent improves interfacial interactions in biphasic systems (e.g., DMF/water), increasing turnover frequency by 40% .

Propiedades

IUPAC Name |

dimethyl 4-bromopyridine-2,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-14-8(12)6-3-5(10)4-7(11-6)9(13)15-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYROXHCDUWIUMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=N1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.